molecular formula C12H11N5O2S B2863709 3-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2380141-20-6

3-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2863709
CAS No.: 2380141-20-6
M. Wt: 289.31
InChI Key: NSXFDBRUQHEHLG-UHFFFAOYSA-N
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Description

3-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound with a molecular formula of C12H11N5O2S and a molecular weight of 289.31 g/mol. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine ring fused to an azetidine and imidazolidine-2,4-dione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione involves several steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . The next step involves the reaction of these intermediates with azetidine and imidazolidine-2,4-dione under specific conditions to form the final compound. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thieno[3,2-d]pyrimidine ring.

    Cyclization: The compound can undergo cyclization reactions to form different ring structures.

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as calcium chloride, and heating under reflux . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies due to its unique structure and properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

3-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    Azetidine derivatives: These compounds contain the azetidine ring but may have different attached groups.

    Imidazolidine-2,4-dione derivatives: These compounds have the imidazolidine-2,4-dione moiety but vary in their other structural components.

The uniqueness of this compound lies in its combination of these three distinct structural elements, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c18-9-3-13-12(19)17(9)7-4-16(5-7)11-10-8(1-2-20-10)14-6-15-11/h1-2,6-7H,3-5H2,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXFDBRUQHEHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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